molecular formula C26H44O2 B1242438 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran CAS No. 157360-23-1

2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran

Cat. No.: B1242438
CAS No.: 157360-23-1
M. Wt: 388.6 g/mol
InChI Key: AGURKSYKTJQPNA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BO-653 involves the following steps:

Industrial Production Methods

Industrial production of BO-653 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

BO-653 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of BO-653, as well as substituted analogs with modified functional groups .

Properties

CAS No.

157360-23-1

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

4,6-ditert-butyl-2,2-dipentyl-3H-1-benzofuran-5-ol

InChI

InChI=1S/C26H44O2/c1-9-11-13-15-26(16-14-12-10-2)18-19-21(28-26)17-20(24(3,4)5)23(27)22(19)25(6,7)8/h17,27H,9-16,18H2,1-8H3

InChI Key

AGURKSYKTJQPNA-UHFFFAOYSA-N

SMILES

CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC

Canonical SMILES

CCCCCC1(CC2=C(O1)C=C(C(=C2C(C)(C)C)O)C(C)(C)C)CCCCC

Key on ui other cas no.

157360-23-1

Synonyms

2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran
4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol
BO 653
BO-653

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 22 mL of heptane, 5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran and 1.68 g (15.0 mmol) of potassium tert-butoxide were added and the interior of the reaction vessel was argon-purged by a process consisting of depressurizing the reaction vessel and blowing it with argon. The mixture was heated on an oil bath at 120° C., refluxed for 2 hours in an argon atmosphere and cooled down to room temperature, followed by adding 30 mL of 10% hydrochloric acid dropwise. Further, the mixture was vigorously agitated for 15 minutes and then left to stand still; the organic layer was subjected to HPLC analysis and the generation of 4,6-di-tert-butyl-5-hydroxy-2,2-dipentyl-2,3-dihydrobenzofuran was confirmed by retention time (99.36% in purity).
Name
5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an argon atmosphere, 0.27 kg of lithium aluminum hydride was added to 18 L of methyl t-butyl ether and the mixture was heated under reflux for 0.5 hours. The solution was cooled to 30° C. and a solution of 2.8 kg of 5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran in 5 L of methyl t-butyl ether was added dropwise; thereafter, the mixture was stirred for 4.5 hours at 50° C. in an argon atmosphere. The solution was cooled to 10° C. and 1.4 L of a saturated aqueous solution of ammonium chloride was slowly added dropwise. Subsequently, 14 L of 10% aqueous hydrochloric acid was added and the mixture was extracted with 14 L of hexane. The aqueous layer was discarded and the organic layer was washed with 14 L of a saturated aqueous solution of sodium chloride; thereafter, the organic layer was concentrated under reduced pressure and the residue was dissolved in 12.5 L of hexane; 2.5 kg of silica gel was added to the solution which was then stirred for 1 hour. After filtering off the silica gel, the filtrate was concentrated under reduced pressure to give 1.9 kg (99.4% in purity) of 4,6-di-tert-butyl-5-hydroxy-2,2-dipentyl-2,3-dihydrobenzofuran.
Quantity
0.27 kg
Type
reactant
Reaction Step One
Quantity
18 L
Type
solvent
Reaction Step One
Name
5-acetoxy-4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran
Quantity
2.8 kg
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
1.4 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 L
Type
reactant
Reaction Step Four

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